molecular formula C11H11ClO3 B1302658 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid CAS No. 54557-91-4

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1302658
CAS No.: 54557-91-4
M. Wt: 226.65 g/mol
InChI Key: HECCMMXKNZDUIU-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro-substituted phenyl ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-3-methylbenzoyl chloride with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: this compound can be converted to 4-(4-Chloro-3-methylphenyl)-4-hydroxybutanoic acid.

    Reduction: The compound can be reduced to 4-(4-Chloro-3-methylphenyl)-4-hydroxybutanoic acid or 4-(4-Chloro-3-methylphenyl)butane.

    Substitution: Substitution reactions can yield derivatives such as 4-(4-Hydroxy-3-methylphenyl)-4-oxobutanoic acid.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro group on the phenyl ring enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-Chloro-3-methylphenol
  • 4-Chloro-3,5-dimethylphenol
  • 4-Chloro-3-methylbenzoic acid

Comparison: 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both a chloro-substituted phenyl ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 4-Chloro-3-methylphenol lacks the butanoic acid group, which significantly alters its reactivity and potential applications. Similarly, 4-Chloro-3,5-dimethylphenol has an additional methyl group, which affects its steric and electronic properties.

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECCMMXKNZDUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374008
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54557-91-4
Record name 4-Chloro-3-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54557-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure-activity relationship (SAR) observed for the thiadiazole derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in terms of their antibreast cancer activity?

A1: The research [] explores three derivatives of this compound, each featuring a distinct thiadiazole moiety: TAB, TSB, and TSSB. Although the study doesn't delve into a comprehensive SAR analysis, it reveals that all three derivatives display varying degrees of antibreast cancer activity. Notably, TSB emerged as the most potent compound against the MCF-7 breast cancer cell line, exhibiting an IC50 of 3.9 g/ml []. This difference in potency suggests that the specific substituent on the thiadiazole ring significantly influences the compound's interaction with its target and its overall efficacy. Further investigations are needed to establish a more detailed SAR and optimize the structure for improved potency and selectivity.

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